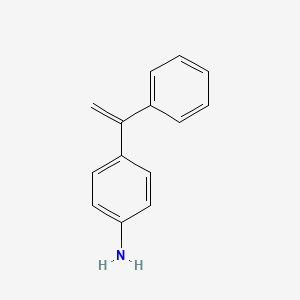

4-(1-Phenylethenyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Phenylethenyl)aniline is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemodosimeter for Nitrite Ions Detection

4-(1-Phenylethenyl)aniline has been utilized in the synthesis of compounds for detecting nitrite ions in water. A study by (Raju Dey, T. Chatterjee, B. Ranu, 2011) developed a chemodosimeter based on the cyclization of 2-arylethynyl anilines, showcasing a fast and irreversible reaction suitable for ppm-level detection in aqueous acidic media.

Corrosion Inhibition

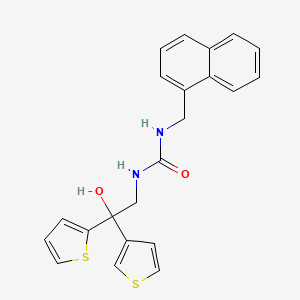

Aniline derivatives, including this compound, play a significant role in corrosion inhibition. (D. Daoud et al., 2014) demonstrated the efficacy of synthesized thiophene Schiff base compounds in preventing mild steel corrosion in acidic solutions, highlighting the potential of aniline derivatives in protective coatings.

Conducting Polymers and Materials Science

This compound has been explored for its utility in the synthesis of conducting polymers and materials with promising applications in electronics and photonics. For instance, (Qingfen Niu et al., 2013) studied novel phenyl-oligothiophene derivatives containing acetylenic spacers for their thermal, photophysical, electrochemical, and morphological properties, suggesting their use in organic thin film materials and photovoltaic devices.

Electrochemical Sensors

Aniline derivatives, including this compound, have been incorporated into sensor technologies. (E. Shoji, M. Freund, 2001) developed potentiometric sensors based on poly(aniline) to create nonenzymatic glucose sensors, leveraging the inductive effect on the polymer's pKa for sensing applications.

Electroluminescent Materials

The potential of aniline derivatives in electroluminescent devices has been explored. (Hidekaru Doi et al., 2003) described a novel class of emitting amorphous molecular materials incorporating aniline derivatives, demonstrating their application in organic electroluminescent devices with color-tunable emission.

Mechanism of Action

The mechanism of action for 4-(1-Phenylethenyl)aniline is not specified in the search results. Anilines, in general, are known for their reactivity due to the presence of an amino group, which can donate electron density to the aromatic ring and activate it towards electrophilic aromatic substitution .

Safety and Hazards

The safety information available indicates that 4-(1-Phenylethenyl)aniline is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the substance is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name |

4-(1-phenylethenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBQFHLQLUIRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)

![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)

![3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545641.png)

![N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2545642.png)

![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2545643.png)

![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)

![N-(3-bromophenyl)-2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2545652.png)